OTSSP167

Vue d'ensemble

Description

Les inhibiteurs de la kinase à fermeture éclair de leucine embryonnaire maternelle (MELK) sont une classe de composés qui ciblent l'enzyme MELK, qui est fortement régulée dans divers cancers, notamment le cancer du sein, le glioblastome et le cancer colorectal . MELK joue un rôle crucial dans la prolifération cellulaire, la suppression de l'apoptose et le renouvellement des cellules souches, ce qui en fait une cible intéressante pour la thérapie anticancéreuse .

Applications De Recherche Scientifique

MELK inhibitors have a wide range of scientific research applications:

Chemistry: Used as tools to study kinase activity and enzyme inhibition.

Biology: Employed in cell biology to investigate cell cycle regulation and apoptosis.

Mécanisme D'action

Target of Action

OTSSP167 is a potent inhibitor for maternal embryonic leucine zipper kinase (MELK) . MELK is a serine/threonine protein kinase that belongs to the AMP-activated kinase (AMPK) related kinase family . The protein level and kinase activity of MELK are cell cycle regulated and peak during prometaphase . In addition to MELK, this compound also inhibits MAP2K7 , a kinase that activates the effector kinases (extracellular signal-regulated kinase 1/2 [ERK1/2]), c-JUN NH2-terminal protein kinase (JNK), ERK5, and p38 at the end of the cascade and regulates cell proliferation, differentiation, and survival .

Mode of Action

Upon administration, this compound binds to MELK, which prevents both MELK phosphorylation and activation . This inhibits the phosphorylation of downstream MELK substrates . This compound also inhibits MAP2K7 kinase activity with an IC50 of 160 nM . It has been shown to inhibit MAP2K7 activated by treatment of T-ALL cells with sorbitol .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits the MAP2K7-JNK-ATF2 pathway, in addition to MELK, in a panel of T-ALL cell lines . It also inhibits other leukemic T-cell survival pathways, such as mTOR and NOTCH1 . Furthermore, this compound inhibits de-novo protein synthesis, and targets RSK1 and its substrate rpS6 (S235/S236) .

Pharmacokinetics

It is known that daily intraperitoneal administration of 10 mg/kg this compound was well tolerated, with mice showing no hematological toxicity .

Result of Action

This compound induces apoptosis and cell cycle arrest in T-ALL cell lines . This is associated at least partially with the inhibition of MAP2K7 kinase activity and lower activation of its downstream substrate, JNK . It also results in increased cleavage of PARP and caspase 3 and elevated levels of cyclin B1 and phosphorylated CDC2 .

Action Environment

It is known that this compound controls leukemia burden in xenografts from patients with t-all and exhibits a synergistic effect with standard drug therapy . It has been shown to be effective at reducing the expansion of human T-ALL cells in a cell-based xenograft model . The same dosage of this compound efficiently controlled the leukemia burden in the blood, bone marrow, and spleen of 3 patient-derived xenografts, which resulted in prolonged survival .

Analyse Biochimique

Biochemical Properties

OTSSP167 interacts with various enzymes and proteins, including MAP2K7, a kinase associated with the MAP2K7-JNK-ATF2 pathway . This compound inhibits MAP2K7, leading to a decrease in the activation of its downstream substrate, JNK . This inhibition is associated with the induction of apoptosis and cell cycle arrest in T-ALL cell lines .

Cellular Effects

This compound influences cell function by inducing apoptosis and cell cycle arrest in T-ALL cell lines . It also affects cell signaling pathways, including the MAP2K7-JNK-ATF2 pathway, and other leukemic T-cell survival pathways, such as mTOR and NOTCH1 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of MAP2K7 kinase activity . This inhibition leads to a decrease in the activation of JNK, the downstream substrate of MAP2K7 . This compound also inhibits MELK, another kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits dose-dependent cytotoxicity against a panel of T-ALL cell lines . Over time, it continues to control leukemia burden in xenografts from patients with T-ALL .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 10 mg/kg, this compound is well tolerated and effective at reducing the expansion of human T-ALL cells in a cell-based xenograft model .

Metabolic Pathways

This compound is involved in the MAP2K7-JNK-ATF2 signaling pathway . By inhibiting MAP2K7, it affects the activation of JNK, thereby influencing this metabolic pathway .

Transport and Distribution

It is known that this compound can control leukemia burden in the blood, bone marrow, and spleen of patient-derived xenografts .

Subcellular Localization

It is known that this compound can inhibit MAP2K7, which is activated in T-ALL cells .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse des inhibiteurs de MELK implique souvent une synthèse organique en plusieurs étapes. Un inhibiteur de MELK courant, OTSSP167, est synthétisé par une série de réactions, notamment la formation de liaisons amides, la cyclisation et les étapes de purification . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés.

Méthodes de production industrielle

La production industrielle des inhibiteurs de MELK implique l'augmentation des méthodes de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour la production à grande échelle, la garantie d'une qualité constante et la mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Les inhibiteurs de MELK subissent diverses réactions chimiques, notamment :

Oxydation : Les inhibiteurs de MELK peuvent être oxydés pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir les inhibiteurs de MELK en leurs formes réduites.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la structure de l'inhibiteur de MELK.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions réactionnelles impliquent souvent des températures et des niveaux de pH contrôlés pour obtenir les produits souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, réduits et substitués des inhibiteurs de MELK. Ces dérivés peuvent avoir des activités et des propriétés biologiques variables .

Applications de recherche scientifique

Les inhibiteurs de MELK ont une large gamme d'applications de recherche scientifique :

Chimie : Utilisés comme outils pour étudier l'activité des kinases et l'inhibition enzymatique.

Biologie : Utilisés en biologie cellulaire pour étudier la régulation du cycle cellulaire et l'apoptose.

Mécanisme d'action

Les inhibiteurs de MELK exercent leurs effets en se liant au site actif de l'enzyme MELK, inhibant ainsi son activité kinase. Cette inhibition perturbe la phosphorylation des cibles en aval, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses . Les cibles et les voies moléculaires impliquées comprennent l'axe de signalisation PPARγ et la régulation des protéines du cycle cellulaire telles que les cyclines .

Comparaison Avec Des Composés Similaires

Composés similaires

Inhibiteurs de la kinase dépendante de la cycline (CDK) : Ciblent les CDK impliquées dans la régulation du cycle cellulaire.

Inhibiteurs de la kinase Aurora : Ciblent les kinases Aurora, qui jouent un rôle dans la mitose.

Inhibiteurs de la kinase de point de contrôle : Ciblent les kinases de point de contrôle impliquées dans la réponse aux dommages de l'ADN.

Unicité

Les inhibiteurs de MELK sont uniques dans leur capacité à cibler spécifiquement l'enzyme MELK, qui est fortement régulée dans certains cancers agressifs. Cette spécificité en fait des candidats prometteurs pour la thérapie anticancéreuse ciblée, avec des avantages potentiels par rapport aux autres inhibiteurs de kinases en termes d'efficacité et de réduction des effets secondaires .

Propriétés

IUPAC Name |

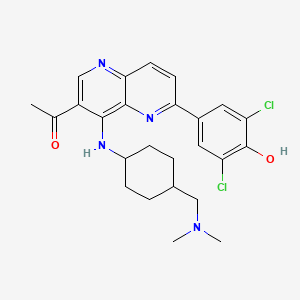

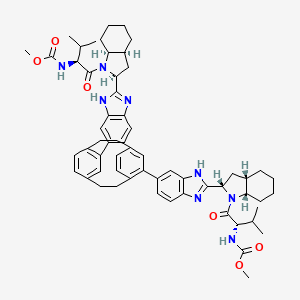

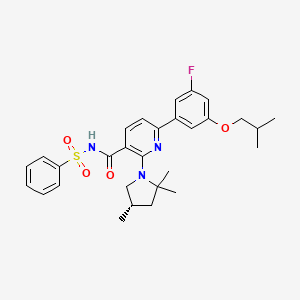

1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28Cl2N4O2/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZYXHCYPUVGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856134 | |

| Record name | 1-(6-(3,5-Dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431697-89-0 | |

| Record name | OTS-167 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431697890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(6-(3,5-Dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OTS-167 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY778IXU5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary target of OTSSP167 and how does its inhibition affect cancer cells?

A1: this compound is a small molecule inhibitor that primarily targets Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase often overexpressed in various cancers [, , , ]. Inhibiting MELK with this compound leads to several downstream effects in cancer cells, including:

- Reduced proliferation: this compound inhibits cancer cell growth and proliferation in vitro and in vivo, likely by disrupting cell cycle progression. [, , , , , ]

- Induced apoptosis: this compound triggers programmed cell death (apoptosis) in various cancer cells, contributing to its antitumor activity. [, , , , ]

- Impaired migration and invasion: this compound hampers the ability of cancer cells to migrate and invade surrounding tissues, potentially limiting metastasis. [, ]

- Downregulation of key signaling pathways: this compound influences signaling pathways involved in cell survival, proliferation, and drug resistance, such as the PI3K/Akt/mTOR and JAK2/STAT3 pathways. [, ]

- Synergistic effects with other therapies: Combining this compound with existing chemotherapeutic agents shows promising synergistic effects, potentially enhancing treatment efficacy. [, , , , , ]

Q2: Are there concerns about the specificity of this compound for MELK?

A2: While initially considered a selective MELK inhibitor, recent studies suggest that this compound may exert off-target effects and exhibit activity against other kinases [, , ]. For instance, this compound has demonstrated activity against Aurora B kinase, BUB1, and Haspin kinases []. This highlights the importance of careful interpretation of experimental results using this compound and the need for further development of highly selective MELK inhibitors.

Q3: How does MELK inhibition with this compound impact the cell cycle?

A3: this compound treatment induces cell cycle arrest primarily at the G2/M phase in various cancer cell lines [, , ]. This arrest is associated with:

- Downregulation of cell cycle regulators: this compound treatment reduces the expression of proteins crucial for G2/M transition, including Cyclin B1 and Cdc2 [].

- Activation of cell cycle checkpoints: MELK inhibition may trigger cell cycle checkpoints, leading to transient arrest and potentially providing an opportunity for DNA damage repair. []

Q4: What are the implications of this compound's effect on the blood-brain barrier (BBB) penetration?

A4: this compound exhibits limited penetration across the BBB due to its recognition by efflux transporters like MDR1 and BCRP [, ]. This limited penetration poses a challenge for treating central nervous system (CNS) malignancies like diffuse intrinsic pontine glioma (DIPG) [, ]. Strategies to bypass or modulate the BBB are crucial to enhance the therapeutic efficacy of this compound in CNS cancers.

Q5: Beyond its anti-cancer effects, what other biological activities of this compound have been reported?

A5: Emerging research suggests that this compound might influence other cellular processes:

- Inhibition of protein translation: this compound appears to interfere with protein synthesis machinery, impacting processes like de novo protein synthesis [].

- Modulation of microtubule dynamics: Studies indicate that this compound might affect microtubule organization and stability, potentially contributing to its effects on cell division and other cellular functions [].

Q6: What is the current status of this compound in clinical development?

A6: this compound has entered phase I/II clinical trials for acute myeloid leukemia and breast cancer []. Further clinical investigation is warranted to determine its safety, efficacy, and optimal use in various cancer types.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride](/img/structure/B609722.png)

![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)